![molecular formula C5H11ClFN B2822998 [(1R,2S)-2-(Fluoromethyl)cyclopropyl]methanamine;hydrochloride CAS No. 2411179-16-1](/img/structure/B2822998.png)
[(1R,2S)-2-(Fluoromethyl)cyclopropyl]methanamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1R,2S)-2-(Fluoromethyl)cyclopropyl]methanamine;hydrochloride is a chemical compound with the CAS Number: 2411179-16-1 . It has a molecular weight of 139.6 . The compound is typically stored at temperatures below -10°C and comes in a powder form .
Molecular Structure Analysis
The IUPAC name for this compound is( (1R,2S)-2- (fluoromethyl)cyclopropyl)methanamine hydrochloride . The InChI code for this compound is 1S/C5H10FN.ClH/c6-2-4-1-5 (4)3-7;/h4-5H,1-3,7H2;1H/t4-,5+;/m1./s1 . Physical And Chemical Properties Analysis
This compound has a molecular weight of 139.6 . It is a powder and is typically stored at temperatures below -10°C .Aplicaciones Científicas De Investigación
Fluorocyclopropane Synthesis and Applications : A study by (Veliks et al., 2020) investigated the trans-fluorine effect on the hydrolysis rate of diethyl 2-fluorocyclopropane-1,1-dicarboxylate, leading to synthetic access to fluorocyclopropyl analogs of cabozantinib, a cancer treatment drug. This highlights the role of fluorocyclopropane moieties in drug molecule refinement and lead optimization in drug discovery.
Conformational Analysis of Fluorocyclopropyl Compounds : Research by (Møllendal et al., 2004) focused on the intramolecular hydrogen bonding in (1-fluorocyclopropyl)methanol, utilizing microwave spectroscopy. This study contributes to understanding the conformational preferences and stability of fluorocyclopropyl compounds.
Synthesis of Fluorocyclopropylamine Derivatives : A synthesis approach for cis-2-Fluorocyclopropylamine, a compound relevant in pharmaceutical chemistry, was described by (Matsuo et al., 2004). This study provides insights into methodologies for creating specific fluorinated cyclopropylamines, which could be useful in various pharmaceutical applications.
Biological Activity of Cyclopropylamine Derivatives : Research by (Aghekyan et al., 2013) on the synthesis of new derivatives of (1-phenylcyclopentyl)methanamine demonstrates the potential biological activity of compounds containing cyclopropylamine structures. This is significant for exploring new therapeutic agents.
Fluorocyclopropylamines as Monoamine Oxidase Inhibitors : A study by (Yoshida et al., 2004) investigated the inhibitory activity of fluorinated phenylcyclopropylamines on monoamine oxidase A and B. This research is relevant for understanding the therapeutic potential of these compounds in neuropsychiatric disorders.
Fluorocyclopropyl Moieties in Antidepressant Synthesis : The synthesis of sertraline hydrochloride, an effective antidepressant, and its relation to fluorocyclopropyl compounds is discussed in a study by (Vukics et al., 2002). This highlights the role of fluorocyclopropyl structures in the synthesis of clinically important antidepressants.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The signal word for this compound is "Warning" . For detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the supplier .
Propiedades
IUPAC Name |
[(1R,2S)-2-(fluoromethyl)cyclopropyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FN.ClH/c6-2-4-1-5(4)3-7;/h4-5H,1-3,7H2;1H/t4-,5+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRUXACTZTNPQNH-JBUOLDKXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1CF)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]1CF)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(1R,2S)-2-(Fluoromethyl)cyclopropyl]methanamine;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

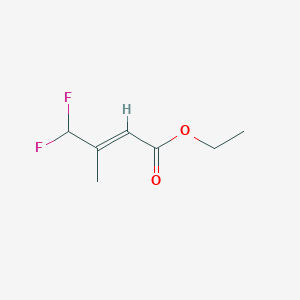

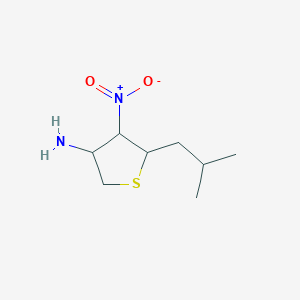

![tert-Butyl 1-[(benzyloxy)carbonyl]amino-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B2822921.png)
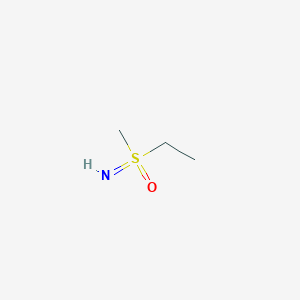
![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2822925.png)
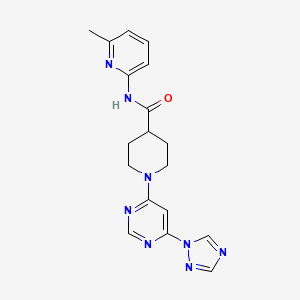
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2822928.png)
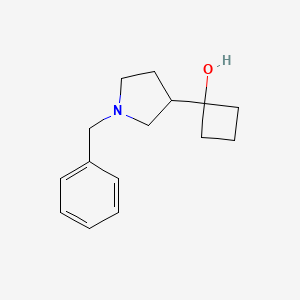
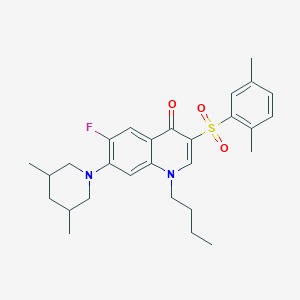

![3-(benzenesulfonyl)-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2822937.png)
![4-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]sulfonylmorpholine](/img/structure/B2822938.png)